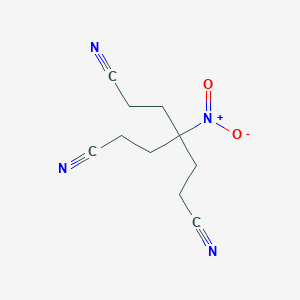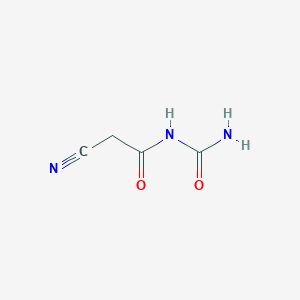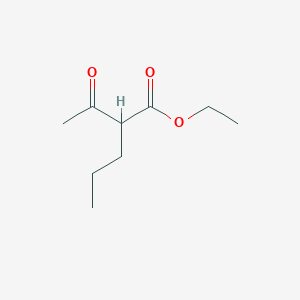
alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile, also known as DIAN, is a synthetic compound that belongs to the family of naphthaleneacetonitriles. It is widely used in scientific research due to its unique properties and potential applications in various fields such as medicine, biochemistry, and pharmacology.
Wirkmechanismus
Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile functions as a fluorescence probe by binding to biological molecules and emitting light when excited by a light source. The emission spectrum of alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile depends on the polarity and environment of the binding site, which allows for the detection of conformational changes and interactions between molecules. In photodynamic therapy, alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile generates reactive oxygen species when exposed to light, which can damage cancer cells and induce apoptosis.
Biochemische Und Physiologische Effekte
Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has been shown to have low toxicity and minimal effects on cellular metabolism and viability. However, it can interact with certain proteins and enzymes, which can affect their function and activity. alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has also been shown to penetrate cell membranes and localize in specific organelles such as the mitochondria and nucleus.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile is a versatile and reliable fluorescent probe that can be used in a wide range of applications. It has high sensitivity and specificity for detecting biological molecules and can be easily conjugated with other molecules for labeling and tracking. However, alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has limited photostability and can be susceptible to photobleaching, which can affect the accuracy of the results. In addition, alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile can be expensive and difficult to synthesize in large quantities.
Zukünftige Richtungen
There are several future directions for alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile research, including the development of more stable and efficient fluorescent probes, the optimization of photodynamic therapy protocols, and the exploration of new applications in biotechnology and nanotechnology. One potential direction is the use of alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile as a biosensor for detecting and quantifying biomolecules in real-time. Another direction is the incorporation of alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile into nanomaterials for targeted drug delivery and imaging. Overall, alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has tremendous potential for advancing scientific research and improving human health.
Synthesemethoden
Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile can be synthesized by condensing 2-(dimethylamino)ethylamine with alpha-isopropyl-1-naphthaleneacetonitrile in the presence of a base such as sodium hydroxide. The reaction yields alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile as a white crystalline solid that is soluble in most organic solvents. The purity of alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile can be improved by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has been extensively used in scientific research as a fluorescent probe for detecting and analyzing biological molecules such as proteins, DNA, and RNA. It can also be used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has been used as a molecular rotor for studying the dynamics of biomolecules and as a fluorescent tag for labeling and tracking cells in vivo.
Eigenschaften
CAS-Nummer |
1425-60-1 |
|---|---|
Produktname |
alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile |
Molekularformel |
C19H24N2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethyl]-3-methyl-2-naphthalen-1-ylbutanenitrile |
InChI |
InChI=1S/C19H24N2/c1-15(2)19(14-20,12-13-21(3)4)18-11-7-9-16-8-5-6-10-17(16)18/h5-11,15H,12-13H2,1-4H3 |
InChI-Schlüssel |
MDXSPOTZVVXTIC-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CC(C)C(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
Synonyme |
α-[2-(Dimethylamino)ethyl]-α-isopropyl-1-naphthaleneacetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)



